

# Cellular metabolism changes during cold ischemia with Custodiol

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## Compound of Interest

Compound Name:	Custodiol
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An In-Depth Technical Guide to Cellular Metabolism Changes During Cold Ischemia with **Custodiol®** HTK Solution

Audience: Researchers, Scientists, and Drug Development Professionals

## Executive Summary

Cold ischemia is a necessary stage in organ transplantation, but it induces significant metabolic stress, leading to a shift from aerobic to anaerobic metabolism. This transition results in depleted energy stores (ATP), accumulation of acidic byproducts like lactate, and subsequent cellular injury that can compromise graft function post-transplantation. **Custodiol®** (Histidine-Tryptophan-Ketoglutarate, HTK) solution is an intracellular, low-potassium preservation solution designed to mitigate these detrimental metabolic changes. This guide provides a detailed examination of the cellular metabolic shifts during cold ischemia and the specific mechanisms by which **Custodiol**'s components counteract them. It includes quantitative data on key metabolic parameters, detailed experimental protocols for assessing organ viability, and diagrams illustrating the core biochemical pathways and mechanisms of action.

## The Metabolic Challenge of Cold Ischemia

During organ procurement and transport, the interruption of blood flow (ischemia) combined with hypothermia (typically 4°C) creates a unique metabolic state. While hypothermia reduces the basal metabolic rate, cellular energy consumption continues, albeit at a much lower level.

[1] The lack of oxygen forces a critical shift from efficient aerobic respiration to inefficient anaerobic glycolysis for ATP production.

This metabolic shift has several key consequences:

- ATP Depletion: Anaerobic glycolysis produces only 2 molecules of ATP per molecule of glucose, compared to ~32 molecules via oxidative phosphorylation. This vast inefficiency leads to a progressive decline in intracellular ATP stores, compromising the function of essential ATP-dependent ion pumps (e.g., Na<sup>+</sup>/K<sup>+</sup>-ATPase).[2]
- Lactate Accumulation and Acidosis: The end product of anaerobic glycolysis is lactic acid. Its accumulation causes a drop in intracellular pH (acidosis), which can inhibit the activity of key glycolytic enzymes, such as phosphofructokinase, creating a negative feedback loop that further halts energy production.[3]
- Failure of Ion Pumps: Depleted ATP levels cause ATP-dependent ion pumps to fail. This leads to an influx of sodium and calcium into the cell, resulting in cellular swelling (edema) and activating calcium-dependent degradative enzymes.[2]

**Custodiol®** HTK solution is specifically formulated to counteract these effects through its unique composition.[4][5]

## Mechanism of Action of **Custodiol®** HTK Solution

**Custodiol®** prolongs organ tolerance to ischemia through several key mechanisms driven by its principal components.[6] It is based on the principle of inactivating organ function by withdrawing extracellular sodium and calcium, combined with intensive buffering of the extracellular space.[4][5][7]

## Composition of **Custodiol®** HTK Solution

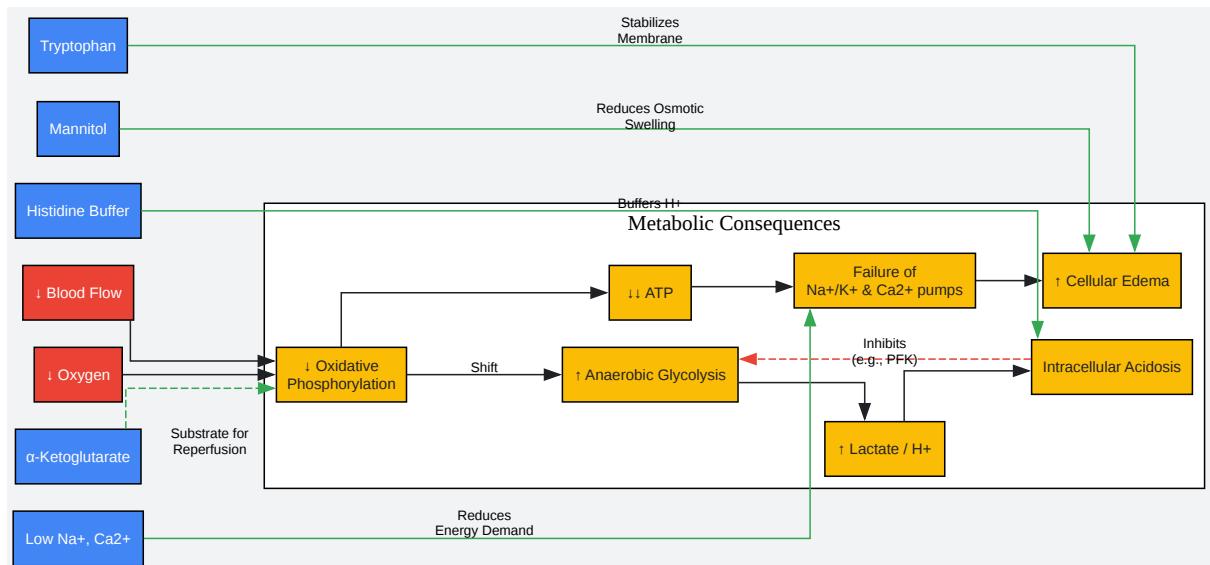
The formulation of **Custodiol®** is designed to mimic the intracellular environment and provide specific protective agents.

Component	Concentration (mmol/L)	Function
Sodium (Na <sup>+</sup> )	15	Reduces electrochemical gradient, minimizing Na <sup>+</sup> influx and cellular edema. <a href="#">[8]</a>
Potassium (K <sup>+</sup> )	9	Contributes to hyperpolarizing arrest of excitable cells.
Magnesium (Mg <sup>2+</sup> )	4	Stabilizes cell membranes.
Calcium (Ca <sup>2+</sup> )	0.015	Low concentration minimizes calcium influx and subsequent activation of degradative enzymes. <a href="#">[8]</a>
Histidine / Histidine-HCl	180 / 18	Provides powerful buffering capacity to counteract acidosis from anaerobic metabolism. <a href="#">[5]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Tryptophan	2	Acts as a membrane stabilizer. <a href="#">[8]</a> <a href="#">[9]</a>
α-Ketoglutarate	1	Serves as a substrate for the Krebs cycle to jump-start ATP production upon reperfusion. <a href="#">[1]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Mannitol	30	An osmotic agent that reduces cellular edema and scavenges free radicals. <a href="#">[8]</a> <a href="#">[9]</a>
Osmolality	310 mOsm/L	
pH	7.02 - 7.22	

## Key Protective Pathways

The components of **Custodiol®** work synergistically to protect the cell from ischemic injury. The low sodium and calcium concentrations reduce the energy demand by minimizing the

activity of ion pumps.[8] Histidine provides a high buffering capacity to maintain pH, while  $\alpha$ -ketoglutarate provides a substrate for rapid energy regeneration upon reperfusion.[1][5][8]



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**Caption:** Metabolic shifts during cold ischemia and **Custodiol**'s mechanisms.

## Quantitative Metabolic Data

Quantitative assessment of metabolites is crucial for comparing the efficacy of preservation solutions. Studies have shown that **Custodiol**® effectively preserves cellular energy stores.

### Table 4.1: ATP Content in Canine Hearts During Cold Ischemia

This table summarizes data from a study comparing ATP levels in canine hearts preserved with either **Custodiol**® or Celsior solution over 12 hours of cold storage at 5°C.

Time (hours)	ATP Content ( $\mu$ mol/g) - <b>Custodiol®</b>	ATP Content ( $\mu$ mol/g) - Celsior	Significance
8	Higher (not specified)	Lower (not specified)	p = ns (not significant)
12	Higher (not specified)	Lower (not specified)	p < 0.05

Data adapted from a study on canine hearts. Custodiol-preserved hearts contained more ATP than Celsior-preserved hearts after 8 and 12 hours of ischemia.[\[10\]](#)

## Table 4.2: Metabolic Parameters in Rat Livers with Histidine Buffers

This study demonstrates the impact of histidine, **Custodiol**'s primary buffer, on maintaining energy and managing anaerobic byproducts during 10-14 hours of cold hypoxia.

Buffer	ATP Maintenance	Lactate Increase (μmol/g)
90 mM Histidine	+	10.0
180 mM Histidine	+++ (Most effective)	13.5
90 mM Carnosine	++	14.5
Citrate (low buffer)	- (Reference)	Not specified

Data adapted from a study on cold hypoxia in rat livers. The 180 mM histidine buffer, similar to the concentration in Custodiol®, showed the most positive maintenance of adenylate levels.[\[5\]](#)

## Experimental Protocols

Assessing the metabolic state of preserved organs is key to evaluating the effectiveness of a solution. High-resolution respirometry is a powerful technique to measure mitochondrial function, a direct indicator of the organ's capacity for aerobic energy production.

### Protocol: High-Resolution Respirometry of Heart Tissue

This protocol details the measurement of mitochondrial respiration in permeabilized cardiac fibers, adapted from published methodologies.[\[11\]](#)[\[12\]](#)

**Objective:** To assess the function of the mitochondrial electron transport chain complexes in cardiac tissue after cold ischemic storage.

#### Materials:

- Heart tissue biopsy (~20 mg)
- Respirometer (e.g., Oxygraph-2k, Oroboros Instruments)

- MiR05 Buffer: 110 mM Sucrose, 60 mM K-lactobionate, 0.5 mM EGTA, 3 mM MgCl<sub>2</sub>, 20 mM Taurine, 10 mM KH<sub>2</sub>PO<sub>4</sub>, 20 mM HEPES, 1 g/L BSA (fatty acid-free), pH 7.1.
- Saponin (for permeabilization)
- Substrates: Malate, Pyruvate, ADP, Succinate, Cytochrome C
- Inhibitors: Atractyloside, Rotenone, Antimycin A
- Uncoupler: FCCP

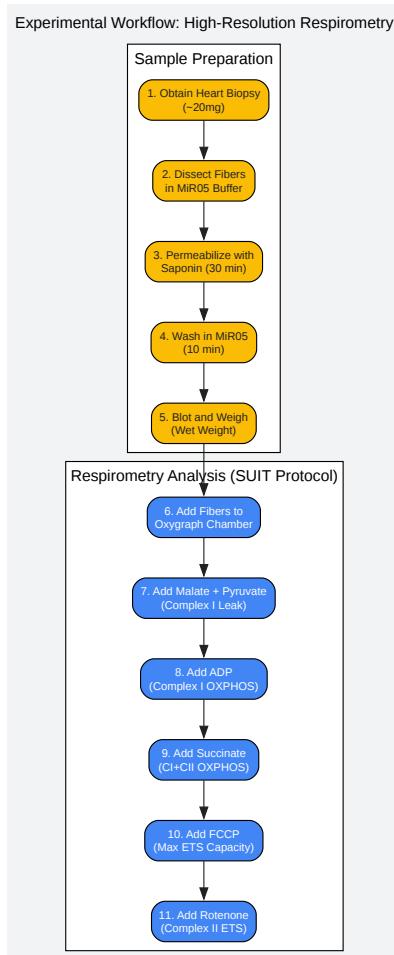
**Procedure:**

- Sample Preparation:
  - Place a ~10-20 mg heart tissue biopsy in ice-cold MiR05 buffer.
  - Using fine forceps under a microscope, gently tease apart the muscle fibers to increase surface area.
  - Transfer the separated fibers to a fresh tube with MiR05 containing saponin (e.g., 50 µg/mL) and incubate on a gentle rocker for 20-30 minutes at 4°C to permeabilize the cell membranes while leaving mitochondrial membranes intact.
  - Wash the permeabilized fibers by transferring them to fresh, ice-cold MiR05 for 10 minutes to remove residual saponin and metabolites.
  - Blot the fibers gently and weigh them (wet weight).
- Respirometry:
  - Calibrate the respirometer oxygen sensors and add 2 mL of MiR05 buffer to each chamber, heated to 37°C.
  - Add the prepared tissue fibers to the chamber and allow the signal to stabilize (State 1 respiration).

- Begin the Substrate-Uncoupler-Inhibitor Titration (SUIT) protocol by sequentially adding reagents to probe different respiratory states.

**SUIT Protocol Example:**

- Malate (2 mM) + Pyruvate (5 mM): Provides substrates for Complex I, measuring leak respiration (State 2).
- ADP (1-2.5 mM): Stimulates oxidative phosphorylation via Complex I (State 3).
- Cytochrome C (10  $\mu$ M): A quality control step. A significant increase in respiration indicates damage to the outer mitochondrial membrane.
- Succinate (10 mM): Adds substrate for Complex II, measuring combined Complex I+II oxidative phosphorylation capacity.
- Atractyloside (50  $\mu$ M): Inhibits the adenine nucleotide translocase, stopping ATP synthesis and revealing leak respiration in the presence of full substrate supply (State 4).
- FCCP (titrated, e.g., 0.5  $\mu$ M steps): Uncouples respiration from ATP synthesis, revealing the maximum capacity of the electron transport system (ETS).
- Rotenone (0.5  $\mu$ M): Inhibits Complex I, isolating succinate-driven respiration through Complex II.
- Antimycin A (2.5  $\mu$ M): Inhibits Complex III, shutting down ETS and allowing for measurement of residual oxygen consumption (non-mitochondrial).



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